molecular formula C19H22BrNO4 B3557247 6-bromo-N-cyclohexyl-N-ethyl-8-methoxy-2-oxo-2H-chromene-3-carboxamide

6-bromo-N-cyclohexyl-N-ethyl-8-methoxy-2-oxo-2H-chromene-3-carboxamide

Cat. No.: B3557247
M. Wt: 408.3 g/mol
InChI Key: MRHXGQQEGBMXAU-UHFFFAOYSA-N
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Description

6-Bromo-N-cyclohexyl-N-ethyl-8-methoxy-2-oxo-2H-chromene-3-carboxamide is a synthetic chromene carboxamide derivative characterized by a bromo substituent at position 6, a methoxy group at position 8, and a carboxamide moiety at position 3 with N-cyclohexyl and N-ethyl substitutions. Its molecular formula is C₁₉H₂₃BrNO₄ (molecular weight: 425.30 g/mol).

Properties

IUPAC Name

6-bromo-N-cyclohexyl-N-ethyl-8-methoxy-2-oxochromene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22BrNO4/c1-3-21(14-7-5-4-6-8-14)18(22)15-10-12-9-13(20)11-16(24-2)17(12)25-19(15)23/h9-11,14H,3-8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRHXGQQEGBMXAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1CCCCC1)C(=O)C2=CC3=CC(=CC(=C3OC2=O)OC)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22BrNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-N-cyclohexyl-N-ethyl-8-methoxy-2-oxo-2H-chromene-3-carboxamide typically involves the bromination of a chromene precursor followed by amide formation. One common method involves the reaction of 6-bromo-2-oxo-2H-chromene-3-carboxylic acid with N-cyclohexyl-N-ethylamine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

6-bromo-N-cyclohexyl-N-ethyl-8-methoxy-2-oxo-2H-chromene-3-carboxamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The chromene core can be oxidized or reduced to form different derivatives.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted chromenes, while hydrolysis can produce the corresponding carboxylic acid and amine.

Scientific Research Applications

6-bromo-N-cyclohexyl-N-ethyl-8-methoxy-2-oxo-2H-chromene-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-bromo-N-cyclohexyl-N-ethyl-8-methoxy-2-oxo-2H-chromene-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Substituent Variations in Chromene Carboxamides

The target compound’s structural analogues differ primarily in the substituents on the carboxamide group and chromene backbone. Key examples include:

Compound Name Carboxamide Substituents Molecular Formula Molecular Weight (g/mol) Key Evidence
6-Bromo-N-cyclohexyl-N-ethyl-8-methoxy-2-oxo-2H-chromene-3-carboxamide N-cyclohexyl, N-ethyl C₁₉H₂₃BrNO₄ 425.30
6-Bromo-8-methoxy-N-(tetrahydro-2-furanylmethyl)-2-oxo-2H-chromene-3-carboxamide N-(tetrahydrofuran-2-ylmethyl) C₁₆H₁₆BrNO₅ 382.21
6-Bromo-8-methoxy-N-(4-methoxyphenyl)-2-oxo-2H-chromene-3-carboxamide N-(4-methoxyphenyl) C₁₈H₁₅BrNO₅ 412.22
6-Bromo-8-methoxy-N-(2-methoxyethyl)-2-oxo-2H-chromene-3-carboxamide N-(2-methoxyethyl) C₁₄H₁₄BrNO₅ 356.17
6-Bromo-N-cyclohexyl-8-methoxy-N-methyl-2-oxo-2H-chromene-3-carboxamide N-cyclohexyl, N-methyl C₁₈H₂₀BrNO₄ 398.26
Key Observations:
  • N-Alkyl vs.
  • Polarity and Solubility : The N-(2-methoxyethyl) derivative (356.17 g/mol) has increased polarity due to the ether group, which may improve aqueous solubility compared to bulkier cyclohexyl/ethyl groups .
  • Steric Effects : The N-cyclohexyl-N-ethyl substitution in the target compound (425.30 g/mol) introduces significant steric bulk, likely reducing rotational freedom and affecting binding interactions in biological systems .

Crystallographic and Hydrogen-Bonding Patterns

Crystal structures of related chromene derivatives (e.g., 6-bromo-3-hydroxy-4-oxo-2-phenyl-4H-chromene-8-carboxylic acid dimethylformamide disolvate) reveal planar chromene backbones stabilized by intermolecular O–H···O hydrogen bonds with solvent molecules . While direct crystallographic data for the target compound are absent, analogues with polar substituents (e.g., methoxyethyl or tetrahydrofuranmethyl) are expected to form similar hydrogen-bonding networks, influencing their solid-state stability and solubility .

Research Implications and Gaps

  • Biological Activity : Evidence lacks direct pharmacological data for the target compound. However, structural similarities to kinase inhibitors (e.g., substituted chromenes) warrant further investigation .
  • Synthetic Routes : The use of SHELX software for crystallographic refinement (e.g., in analogues) highlights the importance of computational tools in elucidating structure-property relationships .

Biological Activity

6-bromo-N-cyclohexyl-N-ethyl-8-methoxy-2-oxo-2H-chromene-3-carboxamide is a synthetic compound belonging to the chromene family, known for its diverse biological activities. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 6-bromo-N-cyclohexyl-N-ethyl-8-methoxy-2-oxo-2H-chromene-3-carboxamide is C19H23BrN2O4C_{19}H_{23}BrN_{2}O_{4}. The compound features a bromine atom at the 6-position, an ethyl and cyclohexyl group attached to the nitrogen, and a methoxy group at the 8-position. This unique structure contributes to its biological activity.

PropertyValue
Molecular Weight396.30 g/mol
Melting PointNot available
SolubilitySoluble in organic solvents
LogP (octanol-water partition)Not specified

Anticancer Properties

Research indicates that chromene derivatives exhibit significant anticancer properties. For instance, studies have shown that compounds similar to 6-bromo-N-cyclohexyl-N-ethyl-8-methoxy-2-oxo-2H-chromene-3-carboxamide can induce apoptosis in various cancer cell lines. A notable study demonstrated that related compounds effectively inhibited cell proliferation in breast cancer (MCF-7) and melanoma (MEL-8) cell lines, suggesting a potential role for this compound in cancer therapy .

The mechanism by which 6-bromo-N-cyclohexyl-N-ethyl-8-methoxy-2-oxo-2H-chromene-3-carboxamide exerts its biological effects likely involves interaction with specific molecular targets, such as enzymes or receptors involved in cell signaling pathways. The presence of the bromine atom may enhance its reactivity and binding affinity to these targets, while the lipophilic nature of the cyclohexyl and ethyl groups may facilitate cellular uptake.

Antimicrobial Activity

Chromene derivatives have also been studied for their antimicrobial properties. Compounds similar to 6-bromo-N-cyclohexyl-N-ethyl-8-methoxy-2-oxo-2H-chromene-3-carboxamide have shown effectiveness against various bacterial strains. A study reported that certain brominated coumarin derivatives exhibited potent antibacterial activity, indicating that this class of compounds could be explored for developing new antimicrobial agents .

Case Study 1: Anticancer Activity Assessment

In a comparative study involving several chromene derivatives, including 6-bromo-N-cyclohexyl-N-ethyl-8-methoxy-2-oxo-2H-chromene-3-carboxamide, researchers evaluated their cytotoxic effects on cancer cell lines. The results indicated that this compound significantly reduced cell viability in MCF-7 and U937 cells, with IC50 values indicating potent activity compared to standard chemotherapeutics like doxorubicin .

Case Study 2: Antimicrobial Efficacy

A separate investigation focused on the antimicrobial efficacy of various chromene derivatives against Gram-positive and Gram-negative bacteria. The study found that compounds with similar structures to 6-bromo-N-cyclohexyl-N-ethyl-8-methoxy-2-oxo-2H-chromene-3-carboxamide showed promising results, inhibiting bacterial growth at low concentrations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-bromo-N-cyclohexyl-N-ethyl-8-methoxy-2-oxo-2H-chromene-3-carboxamide
Reactant of Route 2
Reactant of Route 2
6-bromo-N-cyclohexyl-N-ethyl-8-methoxy-2-oxo-2H-chromene-3-carboxamide

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